![molecular formula C22H18F3N3O4S3 B2485306 4-(N,N-diallylsulfamoyl)-N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide CAS No. 476642-94-1](/img/structure/B2485306.png)
4-(N,N-diallylsulfamoyl)-N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide
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Description
Synthesis Analysis
The synthesis of complex benzamide derivatives, such as our compound of interest, often involves multi-step reactions including the cyclization of thiourea derivatives with bromoacetyl compounds and the subsequent interaction with alkylbromides in the presence of a base. These processes yield a variety of benzamide derivatives characterized by their thiazolyl and thiophenyl groups, which are crucial for the compound's functionality and potential biological activity (Narayana et al., 2004). Microwave irradiation has been employed as a faster and more efficient method for synthesizing related compounds, highlighting the advancement in synthetic techniques for these complex molecules (Saeed, 2009).
Molecular Structure Analysis
The detailed molecular structure of related benzamide derivatives has been elucidated using X-ray diffraction studies. These analyses provide insights into the compound's crystal structure, including bond lengths, angles, and molecular conformations, which are essential for understanding the compound's chemical reactivity and interactions (Sharma et al., 2016). The molecular structure is further characterized by N-H...S, C-H...O, and N-H...O hydrogen bonds, along with π...π interactions, which contribute to the stability and molecular assembly of the compound.
Chemical Reactions and Properties
The reactivity of the compound involves interactions with various reagents to form new derivatives with altered functional groups. These reactions are crucial for modifying the compound's properties for specific applications. For example, the reaction with secondary amines can lead to the formation of indolium-2-thiolates, showcasing the compound's versatility in chemical synthesis (Androsov, 2008).
Scientific Research Applications
Antifungal and Antimicrobial Applications
Compounds related to 4-(N,N-diallylsulfamoyl)-N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide have been studied for their antifungal and antimicrobial properties. For example, Narayana et al. (2004) synthesized similar compounds to explore their antifungal activity. Another study by Bikobo et al. (2017) focused on synthesizing thiazole derivatives for antimicrobial applications, demonstrating effectiveness against various bacterial and fungal strains (Narayana et al., 2004) (Bikobo et al., 2017).
Anticancer Applications
Research by Ravinaik et al. (2021) on benzamide derivatives, closely related to the chemical , has shown potential in anticancer applications. The compounds they synthesized demonstrated moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).
Electrochromic Applications
Studies by Akpinar et al. (2015) and (2013) have demonstrated the use of similar thiazole-containing compounds in electrochromic applications. These compounds exhibit multichromic properties and are promising for use in electrochromic devices (Akpinar et al., 2015) (Akpinar et al., 2013).
Structural and Spectral Analysis
The compound's structure and properties have been analyzed in studies like the one by Sharma et al. (2016), which focus on the crystal structure and spectral analysis. This type of research is crucial for understanding the chemical and physical properties of such compounds (Sharma et al., 2016).
Synthesis Methods
Saeed (2009) and others have explored various methods for synthesizing benzamide derivatives, focusing on efficient and cleaner methods like microwave irradiation. These synthesis methods are vital for producing these compounds for further research and potential applications (Saeed, 2009).
properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O4S3/c1-3-11-28(12-4-2)35(31,32)15-9-7-14(8-10-15)20(30)27-21-26-17(16-6-5-13-33-16)18(34-21)19(29)22(23,24)25/h3-10,13H,1-2,11-12H2,(H,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOSVGNUAWSMPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C(F)(F)F)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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